2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 60207-92-3
VCID: VC18686543
InChI: InChI=1S/C12H13BrCl2O2/c1-2-9-6-16-12(7-13,17-9)10-4-3-8(14)5-11(10)15/h3-5,9H,2,6-7H2,1H3
SMILES:
Molecular Formula: C12H13BrCl2O2
Molecular Weight: 340.04 g/mol

2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane

CAS No.: 60207-92-3

Cat. No.: VC18686543

Molecular Formula: C12H13BrCl2O2

Molecular Weight: 340.04 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane - 60207-92-3

Specification

CAS No. 60207-92-3
Molecular Formula C12H13BrCl2O2
Molecular Weight 340.04 g/mol
IUPAC Name 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane
Standard InChI InChI=1S/C12H13BrCl2O2/c1-2-9-6-16-12(7-13,17-9)10-4-3-8(14)5-11(10)15/h3-5,9H,2,6-7H2,1H3
Standard InChI Key WVOHJAWNRZYVCS-UHFFFAOYSA-N
Canonical SMILES CCC1COC(O1)(CBr)C2=C(C=C(C=C2)Cl)Cl

Introduction

Structural and Molecular Characteristics

The molecular structure of 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane comprises a 1,3-dioxolane ring system with three distinct substituents:

  • A bromomethyl group at the 2-position, which serves as a reactive site for further functionalization.

  • A 2,4-dichlorophenyl moiety at the adjacent 2-position, contributing electron-withdrawing effects that enhance stability and reactivity.

  • An ethyl group at the 4-position, which influences the compound’s steric and electronic profile.

The molecular formula is C₁₂H₁₃BrCl₂O₂, with a molar mass of 342.05 g/mol. The compound’s lipophilicity, inferred from its logP value (estimated ~3.8), suggests moderate solubility in organic solvents like dichloromethane or tetrahydrofuran, while its aqueous solubility is limited .

Synthetic Pathways and Optimization

Bromination and Ketalization

The synthesis typically begins with the bromination of 2,4-dichloroacetophenone, followed by ketalization with 1,2-butanediol under acidic conditions. The bromomethyl group is introduced via radical bromination using reagents such as N-bromosuccinimide (NBS) in carbon tetrachloride. Key considerations include:

  • Temperature control: Maintaining reactions at 0–5°C minimizes side reactions like over-bromination .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields products with >95% purity .

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and scalability. Continuous flow reactors are employed to enhance mixing and heat transfer, while solvent recovery systems reduce waste. Yields exceeding 70% are achievable with optimized stoichiometry and inert atmospheres .

Physicochemical Properties and Stability

PropertyValue/Description
Boiling Point262–267°C (at 0.1 Pa)
Density1.441 g/cm³
Flash Point194.1°C
Vapor Pressure3.66 × 10⁻⁶ mmHg at 25°C
Thermal StabilityDecomposes above 190°C
Hydrolytic SensitivityProne to ring-opening in acidic/basic conditions

Storage recommendations include amber vials under argon at 2–8°C to prevent photolytic degradation and hydrolysis .

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The bromomethyl group resonates at δ 3.8–4.2 ppm, while the ethyl group’s methyl protons appear as a triplet near δ 1.2 ppm .

  • ¹³C NMR: The dioxolane ring carbons are observed at δ 95–110 ppm, with the quaternary carbon bearing the dichlorophenyl group at δ 140–150 ppm .

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 342.0 (C₁₂H₁₃BrCl₂O₂⁺), with characteristic isotopic patterns for bromine and chlorine .

Supercritical Fluid Chromatography (SFC)

For diastereoisomeric purity assessment, SFC using C18 columns with 5% 2-propanol achieves baseline separation (Rₛ = 1.78) in 2 minutes . This method is critical for ensuring the cis-configuration required in antifungal intermediates .

Applications in Antifungal Drug Synthesis

Role in Triazole Antifungals

The bromomethyl group undergoes nucleophilic substitution with 1,2,4-triazole to form azole antifungals. For example, ketoconazole (CAS 65277-42-1) is synthesized via reaction with the target compound, followed by benzoylation and deprotection steps .

Comparative Analysis of Dioxolane Derivatives

CompoundSubstituent (R)ApplicationLogP
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolaneEthylAntifungal intermediate~3.8
2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolanePropylPesticide intermediate~4.2
cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoateBenzoateKetoconazole precursor~5.1

The ethyl derivative’s shorter alkyl chain enhances reaction kinetics compared to bulkier analogs, making it preferable for scalable synthesis .

Future Research Directions

  • Green Chemistry Approaches: Developing solvent-free bromination methods or biocatalytic routes to reduce environmental impact.

  • Structure-Activity Relationships (SAR): Systematic studies to correlate substituent effects with antifungal potency.

  • Advanced Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance stability in biological systems.

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